N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Description
N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring:
- Two methoxyphenyl groups: A 2-methoxyphenyl substituent on the acetamide nitrogen and a 3-methoxyphenyl group attached to the dihydropyrazine ring.
- Acetamide linkage: Connects the 2-methoxyphenyl group to the dihydropyrazine system.
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C20H19N3O5/c1-27-15-7-5-6-14(12-15)23-11-10-22(19(25)20(23)26)13-18(24)21-16-8-3-4-9-17(16)28-2/h3-12H,13H2,1-2H3,(H,21,24) |
InChI Key |
ATNNZZLWTXQNGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the dihydropyrazinyl acetamide core. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dihydropyrazinyl core can be reduced to form a fully saturated pyrazine ring.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the dihydropyrazinyl core can produce a fully saturated pyrazine derivative.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Compound A : N-(3-Methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide ()
- Key Features: Pyrazolo[3,4-d]pyrimidinone core instead of dihydropyrazine. Methyl group at position 1 of the pyrimidine ring.
- Methoxy substituents in both compounds improve lipophilicity, but the pyrimidinone system may offer stronger π-π stacking interactions in target binding .
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Features :
- Pyrazole ring with a single ketone group.
- Dichlorophenyl and phenyl substituents.
- The pyrazole ring’s planar structure contrasts with the partially saturated dihydropyrazine, affecting conformational flexibility .
Compounds with Thiazolidinone/Oxadiazole Moieties
Compound C : N-(2-Aryl-4-oxothiazolidin-3-yl)-2-(5-(phenoxymethyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide ()
- Key Features: Thiazolidinone and oxadiazole rings. Thioether and phenoxymethyl groups.
- Comparison: Thiazolidinone’s sulfur atom and oxadiazole’s nitrogen-rich structure differ electronically from the dihydropyrazine diketone system. These moieties are associated with antimicrobial activity, suggesting the target compound’s diketone core may align with similar biological targets but with distinct binding modes .
Pharmacological and Physical Properties
- Melting Points : Compounds with dichlorophenyl groups (e.g., Compound B) exhibit higher melting points (~473 K) due to stronger intermolecular forces, whereas methoxy-substituted analogues (Target, Compound A) likely have lower melting points .
- Solubility : Methoxy groups enhance organic solubility compared to halogenated analogues.
Biological Activity
N-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that merit detailed exploration.
Chemical Structure and Properties
- Molecular Formula : C20H19N3O5
- Molecular Weight : 381.4 g/mol
- Structural Features : The compound includes a methoxy-substituted phenyl group and a dihydropyrazine moiety, which may influence its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit a variety of biological activities:
- Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in pain and inflammation management.
- Analgesic Effects : Similar compounds have shown potential in pain relief, possibly through mechanisms involving the modulation of neurotransmitter systems.
- Anticancer Activity : Studies on related structures suggest that they may inhibit cancer cell growth and motility without affecting non-tumorigenic cells .
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The presence of functional groups allows the compound to interact with specific enzymes, potentially leading to reduced inflammatory responses.
- Receptor Binding Affinity : The methoxy groups enhance the compound's bioavailability and affinity for biological receptors.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-methoxyphenyl)acetamide | Similar acetamide structure | Anti-inflammatory | Different substitution pattern affects activity |
| 1,4-Dihydropyridine derivatives | Dihydropyridine core | Cardiovascular effects | Potent calcium channel blockers |
| Piperazine derivatives | Contains piperazine ring | Antidepressant properties | Varying side chains alter efficacy |
Case Studies
- Anti-Cancer Activity Study : A study investigated the growth inhibition properties of thalidomide analogues, revealing that certain derivatives exhibited potent growth inhibition in cancer cell lines while sparing healthy cells. This suggests a promising therapeutic window for compounds similar to this compound in oncology .
- Inflammation and Pain Management : Research into related compounds showed significant inhibition of COX enzymes, which are pivotal in the inflammatory response. This supports the potential use of this compound as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
